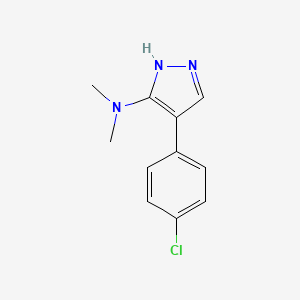

4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Scaffold in Chemical and Biological Research

The pyrazole scaffold is a key structural component in numerous compounds exhibiting a broad spectrum of biological activities. globalresearchonline.net Its prevalence in U.S. FDA-approved drugs highlights its therapeutic importance. mdpi.com Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents. mdpi.com The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This adaptability has led to the discovery of potent and selective inhibitors of various enzymes and receptors. mdpi.com

The success of pyrazole-based drugs is attributed to the favorable physicochemical properties conferred by the pyrazole core, which can lead to improved pharmacokinetics and pharmacological effects. mdpi.com The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets is a key factor in its widespread use in drug discovery.

The Pyrazole-3-amine Motif: Academic Relevance and Scope of Investigation

Within the broader class of pyrazoles, the pyrazole-3-amine motif, where an amino group is attached to the third position of the pyrazole ring, has garnered significant academic and industrial interest. This structural feature serves as a crucial pharmacophore in the development of kinase inhibitors and other targeted therapies. mdpi.com The amino group can act as a key hydrogen bond donor or acceptor, facilitating strong and specific interactions with the active sites of enzymes.

The synthesis of 3-aminopyrazoles is an active area of research, with various synthetic methodologies being developed to access these valuable intermediates. mdpi.com The reactivity of the amino group also allows for further chemical modifications, providing access to a diverse range of derivatives with potentially enhanced biological activities. The investigation of 3-aminopyrazole (B16455) derivatives continues to be a fruitful area of research, with new compounds constantly being synthesized and evaluated for their therapeutic potential.

Contextualizing 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine within Pyrazole Research

The compound this compound belongs to the class of 3-aminopyrazoles. Its structure features a 4-chlorophenyl group at the 4-position of the pyrazole ring and a dimethylamino group at the 3-position. The presence of the chlorophenyl group is a common feature in many biologically active compounds, often contributing to enhanced binding affinity with protein targets. The dimethylamino group, a tertiary amine, differentiates it from primary (NH2) or secondary (NHR) aminopyrazoles and influences its basicity, solubility, and hydrogen bonding capabilities.

While the broader class of 4-substituted-3-aminopyrazoles is of significant interest in medicinal chemistry, detailed research findings specifically on this compound are not extensively documented in publicly available scientific literature. However, its structural motifs suggest its potential as a scaffold for the development of novel kinase inhibitors or other targeted therapeutic agents. The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | 208831-72-9 |

Data sourced from PubChem CID 13290234. nih.gov

Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully understand its potential within the field of pyrazole research.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-15(2)11-10(7-13-14-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJWHUKJGPERDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity Studies

General Synthetic Routes for 1H-Pyrazol-3-amines and Related Derivatives

The construction of 1H-pyrazol-3-amines relies on foundational reactions in heterocyclic chemistry. These routes typically involve the condensation of a binucleophile, such as hydrazine (B178648) or its derivatives, with a three-carbon electrophilic synthon. The specific nature of this synthon dictates the substitution pattern of the resulting pyrazole (B372694) ring.

The formation of the pyrazole ring is the cornerstone of the synthesis. The most prevalent method is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a functionally equivalent precursor. mdpi.comjetir.org This reaction is highly versatile, allowing for the introduction of various substituents on the final pyrazole ring based on the choice of starting materials.

Key strategies for forming the pyrazole core include:

Condensation with 1,3-Dicarbonyl Compounds : This is a direct and widely used method where a hydrazine reacts with a β-diketone, β-ketoester, or β-ketoaldehyde to form the pyrazole ring. mdpi.com

Reaction with α,β-Unsaturated Carbonyl Systems : Hydrazines can react with α,β-unsaturated ketones or nitriles. These reactions often yield pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole. mdpi.comorganic-chemistry.org

Cycloaddition Reactions : [3+2] cycloaddition reactions between a 1,3-dipole (like a nitrile imine, generated in situ from a hydrazonoyl halide) and an alkyne or alkene provide a powerful route to substituted pyrazoles. researchgate.net

Modern Catalytic Cyclizations : Recent advancements include copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones and electrophilic cyclizations of α,β-alkynic hydrazones mediated by reagents like iodine or copper salts. organic-chemistry.orgacs.orgacs.org

The choice of the three-carbon synthon is critical for establishing the substitution pattern required for the target molecule.

| Precursor Type | Reagent | General Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | mdpi.comjetir.org |

| α,β-Unsaturated Nitrile | Hydrazine | Aminopyrazole | acs.org |

| Acetylenic Ketone | Hydrazine | Substituted Pyrazole | mdpi.com |

| α,β-Alkynic Hydrazone | I2 or Cu(I) | Halogenated/Substituted Pyrazole | acs.orgacs.org |

| Enaminone & C1 Source | Hydrazine | 1,4-Disubstituted Pyrazole | nih.gov |

Introducing the 4-chlorophenyl group at the C4 position of the pyrazole ring can be accomplished through two primary strategies: incorporating the moiety before cyclization or functionalizing the pre-formed pyrazole ring.

Pre-Cyclization Incorporation : This approach involves starting with a three-carbon synthon that already contains the 4-chlorophenyl group at the appropriate position. For instance, the synthesis could begin with a 2-(4-chlorophenyl)-substituted 1,3-dicarbonyl compound or a corresponding α,β-unsaturated precursor. Condensation with a suitable hydrazine derivative would then directly yield the C4-arylated pyrazole.

Post-Cyclization Functionalization : This strategy involves the direct C-H functionalization of a pyrazole ring. Modern organic synthesis offers powerful tools for this transformation, primarily through transition-metal catalysis. rsc.org A common method involves first halogenating the C4 position of the pyrazole, for example, using N-bromosuccinimide (NBS) to create a 4-bromopyrazole. enamine.net This halogenated intermediate can then undergo a palladium-catalyzed Suzuki or Stille cross-coupling reaction with a (4-chlorophenyl)boronic acid or stannane, respectively, to install the desired aryl group. Direct C-H arylation, catalyzed by metals like palladium, is an increasingly attractive, atom-economical alternative that avoids the pre-halogenation step. rsc.org

To obtain the final N,N-dimethyl-1H-pyrazol-3-amine structure, a primary amine group at the C3 position must be installed and subsequently dimethylated. The 3-amino group is typically introduced by using a precursor like a β-ketonitrile in the cyclization reaction with hydrazine.

Once the 3-aminopyrazole (B16455) is formed, several methods exist for N,N-dimethylation:

Reductive Amination (Eschweiler-Clarke Reaction) : This is a classic and highly effective method for the exhaustive methylation of a primary amine. The reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. nih.gov

Catalytic Reductive Amination : A greener alternative involves using formaldehyde with a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), and a hydrogen source. nih.govchemrxiv.org This approach offers high selectivity and simpler product isolation.

Alkylation with Methylating Agents : Traditional N-methylation can be achieved using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.gov However, this method can be difficult to control, potentially leading to a mixture of mono-methylated, di-methylated, and quaternary ammonium (B1175870) salt products.

Use of "Green" Methylating Agents : Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, reacting with amines at elevated temperatures to yield N-methylated products. researchgate.net

| Method | Reagents | Key Features | Reference |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Classic, high-yielding for exhaustive methylation. | nih.gov |

| Catalytic Reductive Amination | Formaldehyde, H2, Ru/C catalyst | Green, heterogeneous catalysis, high selectivity. | chemrxiv.org |

| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate, Base | Can lead to over-alkylation, uses toxic reagents. | nih.gov |

| Green Methylation | Dimethyl Carbonate (DMC) | Environmentally friendly, requires higher temperatures. | researchgate.net |

Further derivatization of the amine can be achieved through standard reactions such as acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, to produce a wide array of amides and sulfonamides, respectively.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules like substituted pyrazoles. These advanced approaches often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.

Multi-Component Reactions (MCRs) : One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly efficient. thieme-connect.com Various MCRs have been developed for the synthesis of polysubstituted pyrazoles, minimizing waste and purification steps. nih.govmdpi.com

Transition-Metal Catalysis : Catalysts based on palladium, copper, rhodium, iron, and ruthenium have been employed extensively in pyrazole synthesis. organic-chemistry.orgnih.gov They are used to catalyze C-C and C-N bond formations in both cyclization and post-cyclization functionalization steps, such as C-H activation and cross-coupling reactions. researchgate.netrsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. nih.gov

Flow Chemistry : Performing reactions in continuous flow reactors offers precise control over reaction parameters (temperature, pressure, stoichiometry) and allows for safe handling of reactive intermediates. This technique has been applied to the functionalization of pyrazoles via rapid lithiation and subsequent reaction with electrophiles. enamine.net

| Catalyst / Method | Application in Pyrazole Synthesis | Advantages | Reference |

| Palladium (Pd) | Cross-coupling (Suzuki, etc.), C-H Arylation | High functional group tolerance, versatile for C-C bond formation. | rsc.org |

| Copper (Cu) | Aerobic Oxidative Cyclization, [3+2] Cycloaddition | Inexpensive, promotes cyclization and annulation reactions. | organic-chemistry.orgresearchgate.net |

| Rhodium (Rh) / Ruthenium (Ru) | Addition-Cyclization of Hydrazines with Alkynes | Mild conditions, high substitution patterns achievable. | organic-chemistry.org |

| Microwave Irradiation | General Synthesis | Drastically reduced reaction times, improved yields. | nih.gov |

Functional Group Transformations and Derivatization Strategies on the Pyrazole Core

The pyrazole ring is a robust aromatic system that allows for a wide range of functional group transformations, enabling the synthesis of diverse derivatives. Starting from a core structure like 4-(4-chlorophenyl)-1H-pyrazol-3-amine, further modifications can be explored.

N-H Functionalization : The unsubstituted N1 position of the pyrazole ring is nucleophilic and can be readily alkylated, arylated, or acylated. This provides a key handle for modifying the compound's properties. While the target compound is a 1H-pyrazole, this reactivity is a fundamental characteristic of the scaffold.

Modification of the C3-Amine : Beyond the N,N-dimethylation described, the 3-amino group can be a starting point for more complex derivatizations. For example, it can be converted into a diazonium salt and subsequently replaced by a variety of other functional groups (e.g., halogens, hydroxyl) via Sandmeyer-type reactions. acs.org

Electrophilic Substitution : The C5 position of the pyrazole ring is susceptible to electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can be used to introduce additional substituents, provided the existing groups on the ring are compatible with the reaction conditions. mdpi.com

C-H Functionalization : As mentioned, transition-metal-catalyzed C-H activation can be used to functionalize the C5 position, creating new C-C or C-heteroatom bonds and expanding molecular complexity. rsc.org

These derivatization strategies highlight the versatility of the pyrazole core as a scaffold for building a library of related compounds for further research.

Quantum Chemical Calculations: Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For pyrazole derivatives, DFT methods, such as those employing the B3LYP functional, are used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles. nih.gov

Theoretical calculations based on DFT have been successfully used to establish the molecular geometry and other properties of various pyrazole derivatives. researchgate.net For instance, studies on related compounds have shown excellent agreement between experimental data and structural parameters predicted by DFT calculations. nih.gov Furthermore, DFT is applied to calculate vibrational frequencies (IR spectra) and to analyze the molecular electrostatic potential (MEP), which identifies regions of a molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps predict how a molecule will behave in chemical reactions. For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to assess their reactivity. nih.govresearchgate.net The distribution of HOMO and LUMO across the molecular structure indicates the regions most involved in electron donation and acceptance, respectively.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| 4-(3-(2-amino-3,5-dibromophenyl)-1-(benzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile derivative (M1) | -5.92 | -2.50 | 3.42 | nih.gov |

| 4-(3-(2-amino-3,5-dibromophenyl)-1-(benzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile derivative (M2) | -5.91 | -2.77 | 3.14 | nih.gov |

| 4-(3-(2-amino-3,5-dibromophenyl)-1-(benzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile derivative (M3) | -5.87 | -2.85 | 3.02 | nih.gov |

| 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine | -5.10 | -0.90 | 4.20 | researchgate.net |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. A key application in drug discovery is molecular docking, which predicts how a small molecule (ligand) binds to a larger molecule, typically a protein receptor.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. mdpi.com This technique allows researchers to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. frontiersin.org For pyrazole derivatives, docking studies have been performed to elucidate their binding modes with various enzymes and receptors, including cyclooxygenase (COX) enzymes, kinases, and others. mdpi.comnih.govdntb.gov.ua

These simulations can predict binding energies, which provide an estimate of the binding affinity between the ligand and the target. alrasheedcol.edu.iq For example, docking studies on pyrazole derivatives designed as kinase inhibitors have helped to identify key amino acid residues in the ATP-binding site that are crucial for interaction. mdpi.com The pyrazole core often acts as a scaffold, forming conserved hydrogen bonds with the hinge region of kinases. mdpi.com

| Pyrazole Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamides | CDK2 and FLT3 Kinases | The pyrazole-3-carboxamide skeleton formed three conserved hydrogen bonds with the hinge region of the kinases. | mdpi.com |

| Pyrazoles with amino/methanesulphonyl pharmacophore | COX-2 Enzyme | Docking was performed to explain the interaction of the synthesized derivatives with the COX-2 receptor active site. | nih.gov |

| 4,5-dihydropyrazole niacinamide derivatives | BRAF(V600E) Kinase | Docking simulation was performed to determine the probable binding model of the inhibitors. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I and hCA II) | The most active compounds showed better interactions with the receptors than the reference inhibitor, acetazolamide. | nih.gov |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. juniperpublishers.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For classes of compounds like pyrazole-3-amines, a pharmacophore model can be generated based on a set of known active molecules. nih.gov This model serves as a 3D query to screen virtual libraries for new compounds that possess the required features, thus guiding the design of new, potentially more potent molecules. juniperpublishers.com Studies on various pyrazole derivatives have utilized pharmacophore modeling to understand the structural attributes that underpin their biological activity against specific targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models translate the structural properties of molecules into numerical descriptors, which are then correlated with their observed activity using statistical methods.

For pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been particularly useful. nih.gov These models provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bonding properties of the molecules influence their biological potency. nih.govnih.gov For example, a 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles identified the importance of steric and electrostatic fields for their antitubercular activity. nih.gov The resulting models can be used to predict the activity of newly designed compounds, like 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine, before their synthesis, thereby prioritizing the most promising candidates for further development. nih.govresearchgate.net

Computational and Theoretical Chemistry of Pyrazole 3 Amines

Descriptors and Statistical Models for Biological Activity Prediction

The prediction of biological activity through computational models is a cornerstone of modern medicinal chemistry. For pyrazole-3-amine derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the structural requirements for their biological effects. These studies involve the use of molecular descriptors and statistical models to correlate the chemical structure of compounds with their biological activities.

Detailed research into aminopyrazole-substituted compounds has identified several key molecular descriptors that are critical in predicting their biological potency. asocse.org These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters. For instance, in the development of QSAR models for a series of aminopyrazole-substituted resorcylate compounds as Hsp90 inhibitors, a variety of descriptors were calculated to build a robust predictive model. asocse.org

A study on 3-aminopyrazoles as antitumor agents targeting CDK2/Cyclin A also highlighted the importance of specific atomic properties and substitutions. researchgate.net The research indicated that the presence of certain substituents on the phenyl ring and at other positions of the pyrazole (B372694) core significantly influences the inhibitory activity. researchgate.net

The selection of appropriate molecular descriptors is a critical step in the development of a predictive QSAR model. For pyrazole-3-amine derivatives, a range of descriptors has been shown to be significant in various studies.

| Descriptor Class | Examples of Significant Descriptors | Role in Biological Activity Prediction |

| Constitutional | Molecular Weight, Number of specific atom types | Relates the basic composition of the molecule to its activity. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule, influencing its interaction with biological targets. |

| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors | Encode information about the three-dimensional arrangement of the atoms, which is crucial for receptor binding. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Provide insights into the electronic properties of the molecule, such as its reactivity and ability to participate in electrostatic interactions. |

| Indicator Variables | Presence/Absence of specific functional groups | Used to account for the significant contribution of particular substructures to the biological activity. |

This table is a generalized representation based on QSAR studies of various pyrazole derivatives.

Once the relevant descriptors are identified, various statistical methods are employed to build the QSAR model. The choice of the statistical model depends on the nature of the data and the complexity of the structure-activity relationship.

For pyrazole-3-amine derivatives, both linear and non-linear models have been successfully applied. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and the selected descriptors. asocse.org Partial Least Squares (PLS) is another robust method, particularly useful when the number of descriptors is large or when there is multicollinearity among them. asocse.org

More advanced, non-linear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture more complex relationships between the molecular structure and biological activity. These methods are often employed when a simple linear model is insufficient to explain the observed variance in the data.

While specific QSAR studies on 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine are not extensively documented in publicly available literature, research on analogous 3-aminopyrazole (B16455) and 4-aryl-pyrazole structures provides valuable insights.

For a series of aminopyrazole-substituted Hsp90 inhibitors, a genetic algorithm combined with multiple linear regression (GA-MLR) was used to select the most relevant descriptors and build a predictive model. asocse.org The final model demonstrated good statistical significance, indicating its reliability for predicting the activity of new compounds within the same chemical class. asocse.org

In another study focusing on 3-aminopyrazoles with antitumor activity, the QSAR models revealed the importance of both electronic and steric properties of the substituents. researchgate.net For instance, the presence of a substituted biphenyl (B1667301) or a 2-thienyl phenyl group at the R1 position was found to be favorable for the activity. researchgate.net The study also suggested that increasing the electronegativity of an oxygen atom at a specific position could enhance the biological activity. researchgate.net

Biological Activity and Mechanistic Investigations Preclinical and in Vitro Focus

Enzyme Inhibition Studies and Molecular Mechanisms

The pyrazole (B372694) scaffold, particularly when substituted with a 4-chlorophenyl group, has been a cornerstone in the design of various enzyme inhibitors. Preclinical studies have explored its activity against several classes of enzymes, including protein kinases, cyclooxygenases, and metabolic enzymes.

Kinase Inhibition (e.g., Protein Kinases, AKT2/PKBβ, EGFR)

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Several pyrazole derivatives bearing the 4-chlorophenyl group have demonstrated potent inhibitory activity against key oncogenic kinases.

AKT2/PKBβ Inhibition: The AKT signaling pathway is a major oncogenic driver in cancers like glioma. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for kinase inhibitory activity. nih.govdundee.ac.uk One derivative, compound 4j , was screened against 139 purified kinases and was identified as a specific inhibitor of AKT2/PKBβ. nih.govdundee.ac.uk Subsequent analysis determined its IC50 values against AKT2 and AKT1 to be 12 µM and 14 µM, respectively. dundee.ac.uk This demonstrates that the N-(4-chlorophenyl)pyrazole core can be elaborated to achieve potent and specific kinase inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another crucial kinase implicated in numerous cancers. Various pyrazole-based scaffolds have been developed as EGFR inhibitors. For instance, a thiazolyl-pyrazoline derivative, 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole , showed potent EGFR tyrosine kinase (TK) inhibitory activity with an IC50 value of 0.06 µM. Another study on pyrazolo[3,4-d]pyrimidine derivatives identified compounds with significant EGFR inhibitory activity, with IC50 values as low as 0.034 µM.

A different molecular scaffold, incorporating a triazine ring, also showed promise. Compound 5c , N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine, was evaluated for its ability to inhibit EGFR and showed moderate activity with an IC50 value of 102 nM.

| Compound Class | Specific Analog | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Compound 4j | AKT2/PKBβ | 12 µM |

| Thiazolyl-pyrazoline | Not specified | EGFR-TK | 0.06 µM |

| Pyrazolyl-s-triazine | Compound 5c | EGFR | 102 nM |

Cyclooxygenase (COX-1/COX-2) Inhibition

The anti-inflammatory properties of pyrazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. Research has shown that certain pyrazole compounds exhibit significant COX inhibition. For example, the pyrazole derivative N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline displayed anti-inflammatory activity comparable to the well-known COX-2 inhibitor celecoxib, suggesting a mechanism of action involving COX inhibition. nih.gov

Other Enzyme Systems (e.g., α-amylase, α-glucosidase, carbonic anhydrase)

Beyond kinases and COX, the 4-chlorophenyl pyrazole scaffold has been investigated for its inhibitory effects on other enzyme systems relevant to metabolic diseases and cancer.

α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several complex heterocyclic systems incorporating the 4-chlorophenyl pyrazole moiety have been found to be potent inhibitors. One such derivative, 13-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione (compound 8b ), was identified as a powerful α-glucosidase inhibitor with an IC50 of 21.49 ± 0.018 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 720.18 ± 0.008 µM).

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, are involved in pH regulation in cancer cells and are considered therapeutic targets. Studies on pyrazole-based sulfonamides have revealed isoform-selective inhibitors. For instance, compounds incorporating a 4-(1H-pyrazol-1-yl)pyridine-3-sulfonamide structure showed potent inhibition of hCA IX, with Ki values in the range of 19.5–48.6 nM.

| Compound Class | Specific Analog | Target Enzyme | Inhibitory Concentration |

|---|---|---|---|

| Indazolo[1,2-b]phthalazine | Compound 8b | α-glucosidase | IC50 = 21.49 µM |

| Pyrazolyl-pyridinesulfonamide | Not specified | Carbonic Anhydrase IX | Ki = 19.5–48.6 nM |

Cellular Antiproliferative and Anticancer Activity in Cell Lines

Consistent with their ability to inhibit key enzymes in cell growth and survival pathways, numerous 4-chlorophenyl pyrazole derivatives have demonstrated significant antiproliferative and cytotoxic effects in a variety of cancer cell lines in vitro.

Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of pyrazole derivatives is often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Studies on pyrazoline derivatives have shown that compounds like 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can inhibit cell cycle progression in human bladder cancer cells, leading to a significant increase in the sub-G0/G1 cell population, which is indicative of apoptosis. nih.gov In another study, a different pyrazole derivative was found to induce cell cycle arrest in the S phase in triple-negative breast cancer (TNBC) cells (MDA-MB-468). nih.govwaocp.org This cell cycle arrest was accompanied by an increase in reactive oxygen species (ROS) and activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org Further research into pyrazole-based CDK2 inhibitors has also shown that these compounds can induce G1 phase arrest and promote apoptosis. nih.gov

Inhibition of Cell Growth and Viability in In Vitro Models

The cytotoxic potential of 4-chlorophenyl pyrazole analogues has been quantified across a broad spectrum of cancer cell lines, including those derived from glioma, breast, colon, and liver cancers.

The AKT2 inhibitor 4j (a pyrano[2,3-c]pyrazole) demonstrated potent growth inhibition in GL261 glioma cells with an EC50 of 20 µM and also inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells. nih.govdundee.ac.uk The pyrazolyl-s-triazine derivative 5c showed antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 2.29 µM. Furthermore, a highly complex derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govdundee.ac.uknih.govtriazolo[3,4-b] dundee.ac.uknih.govnih.govthiadiazole , was specifically studied for its anticancer effects in HepG2 liver cancer cells. researchgate.net

| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Compound 4j | GL261 (Glioma) | EC50 | 20 µM |

| Pyrazolyl-s-triazine | Compound 5c | MCF-7 (Breast) | IC50 | 2.29 µM |

| Triazolo-thiadiazole | Not specified | HepG2 (Liver) | Anticancer activity reported | |

| Pyrazolo[3,4-d]pyrimidine | Compound 9 | HepG-2, MCF-7, HCT-116 | IC50 | 4.03 - 6.18 µM |

Mechanisms of Action in Specific Cellular Pathways

The precise mechanisms of action of 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine in specific cellular pathways are an area of ongoing research. However, studies on structurally related pyrazole compounds offer insights into potential biological targets. For instance, various N-phenyl substituted pyrazole derivatives have been investigated for their kinase inhibitory activities. One study highlighted that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited inhibitory activity against AKT2/PKBβ, a key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Another area of investigation for pyrazole-based compounds is their effect on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Activity Investigations

The antimicrobial potential of pyrazole derivatives has been widely explored, with various studies demonstrating efficacy against a range of microbial pathogens.

Evaluation against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)

While specific data for this compound is limited, the broader class of pyrazole derivatives has shown notable antibacterial properties. Research has indicated that certain pyrazole-containing compounds are active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govderpharmachemica.comekb.egmeddocsonline.org For example, some 4-acyl-pyrazole derivatives have demonstrated higher antibacterial activity than reference drugs against these bacteria. meddocsonline.org The mechanism of action for some pyrazole derivatives has been suggested to involve the inhibition of bacterial DNA gyrase. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

| 4-Acyl-pyrazoles | S. aureus | Higher than reference drugs | meddocsonline.org |

| 4-Acyl-pyrazoles | E. coli | Higher than reference drugs | meddocsonline.org |

| 4-Acyl-pyrazoles | P. aeruginosa | Higher than reference drugs | meddocsonline.org |

| Pyrazolone Derivatives | E. coli | Zone of inhibition comparable to Amoxicillin | derpharmachemica.com |

| Pyrazolone Derivatives | B. subtilis | Zone of inhibition comparable to Amoxicillin | derpharmachemica.com |

Antifungal Efficacy

The antifungal properties of pyrazole derivatives have been documented in several studies. Research on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed very good antifungal activity against four pathogenic fungal strains. nih.gov This suggests that the 4-chlorophenyl moiety, a key feature of the compound in focus, may contribute to antifungal efficacy.

Antiviral Properties

Investigations into the antiviral potential of pyrazole derivatives have shown promising results against various viruses. For instance, newly synthesized pyrazole derivatives have been evaluated for their antiviral efficacy against Newcastle disease virus, with some compounds showing an ability to inhibit virus-induced haemagglutination. nih.gov Other studies have explored the activity of pyrazole derivatives against a large panel of RNA and DNA viruses. frontiersin.org While specific data for this compound is not available, the general antiviral potential of the pyrazole scaffold is evident.

Antiprotozoal/Antiparasitic Effects

The efficacy of pyrazole-based compounds against various protozoan parasites has been an area of active research. Studies on pyrazole-thiazoline scaffolds have demonstrated bioactivity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Additionally, other pyrazole derivatives have been investigated for their activity against parasites such as Leishmania major and Toxoplasma gondii. nih.gov

Anti-inflammatory Properties: Mechanistic Insights from Preclinical Models

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcu.edu.eg Preclinical studies on various pyrazole derivatives have demonstrated their ability to reduce inflammation in models such as carrageenan-induced paw edema in rats. cu.edu.eg

Mechanistically, the anti-inflammatory effects of some pyrazole compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. nih.govcu.edu.eg A study on a pyrazole derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), demonstrated anti-inflammatory properties in microglial cells, suggesting a potential role in mitigating neuroinflammation. nih.gov Further research has shown that some pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Class | Preclinical Model/Assay | Observed Effect | Potential Mechanism | Reference |

| Pyrazole Derivatives | Carrageenan-induced paw edema (rats) | Significant reduction in edema | Inhibition of prostaglandin synthesis | cu.edu.eg |

| CDMPO | LPS-induced neuroinflammation (in vitro) | Anti-inflammatory effects in microglial cells | Not specified | nih.gov |

| Pyrazole Derivatives | In vitro assays | Inhibition of TNF-α and IL-6 | Cytokine modulation | nih.gov |

| Pyrazoline Derivatives | Carrageenan-induced paw edema (rats) | Inhibition of edema and nociception | LOX inhibition | nih.gov |

Other Reported Biological Activities in Preclinical Research

Following a comprehensive review of scientific literature and chemical databases, no specific preclinical research detailing other biological activities for the compound this compound has been publicly reported. While numerous studies have been conducted on structurally related pyrazole derivatives, the explicit biological profile of this particular N,N-dimethylated compound remains uncharacterized in the available scientific literature.

Research into the broader class of pyrazole-containing compounds has revealed a wide range of biological effects, including but not limited to, anti-inflammatory, anticancer, antifungal, and antitubercular activities. For instance, various N-phenyl substituted pyrazole derivatives have been investigated for their potential as therapeutic agents. However, the specific impact of the N,N-dimethyl substitution on the amine group at the 3-position of the pyrazole ring, in conjunction with the 4-(4-chlorophenyl) substituent, has not been the subject of published preclinical investigation.

Therefore, data tables and detailed research findings concerning the other biological activities of this compound in preclinical settings cannot be provided at this time. Further in vitro and preclinical studies would be necessary to elucidate the pharmacological properties and potential therapeutic applications of this specific chemical entity.

Structure Activity Relationship Sar Analysis of 4 4 Chlorophenyl N,n Dimethyl 1h Pyrazol 3 Amine and Analogues

Impact of the 4-chlorophenyl Substitution on Biological Potency and Selectivity

The presence of a 4-chlorophenyl group at the C4 position of the pyrazole (B372694) ring is a recurring motif in a multitude of biologically active pyrazole derivatives. This substitution significantly influences the compound's potency and selectivity, largely through electronic and steric interactions with target proteins.

Research on pyrazole-based kinase inhibitors has highlighted the importance of the 4-chlorophenyl moiety. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to exhibit inhibitory activity against kinases like PKBβ/AKT2. nih.gov In these compounds, the chlorinated phenyl ring likely occupies a hydrophobic pocket within the kinase binding site, with the chlorine atom potentially forming specific halogen bonds or other favorable interactions that enhance binding affinity. The substitution pattern on the phenyl ring is critical; studies have shown that the position and nature of the substituent can dramatically alter biological activity. For example, in a series of pyrazole derivatives, a para-substituted phenyl ring, particularly with an electron-withdrawing group like chlorine, often leads to superior anti-inflammatory activity compared to other substitution patterns. mdpi.com

The selectivity of these compounds is also governed by the 4-chlorophenyl group. In the development of fibroblast growth factor receptor (FGFR) inhibitors, the presence of two chloro groups on a phenyl ring attached to a pyrazolo[3,4-b]pyridine scaffold was found to be important for selectivity over other kinases like VEGFR2. nih.gov This suggests that the specific steric and electronic profile of the dichlorophenyl group, an extension of the single chloro-substitution, is key to achieving selective inhibition.

The following table summarizes the impact of substitutions on the phenyl ring on the biological activity of certain pyrazole derivatives:

| Compound/Series | Substitution on Phenyl Ring | Biological Activity | Reference |

| Pyrano[2,3-c]pyrazoles | 4-chlorophenyl | PKBβ/AKT2 inhibition, anti-glioma activity | nih.gov |

| Pyrazole-4-carbaldehydes | 4-nitrophenyl | High anti-inflammatory activity | nih.gov |

| Pyrazolo[3,4-b]pyridines | 2,6-dichlorophenyl | Selective FGFR inhibition | nih.gov |

Role of the N,N-dimethylamino Group at Position 3

The N,N-dimethylamino group at the C3 position of the pyrazole ring is another critical determinant of the biological activity of 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine and its analogues. This group can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are important for drug-receptor interactions.

Aminopyrazoles, in general, are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov The nature of the amino substituent (primary, secondary, or tertiary) can significantly impact potency. For instance, in the development of kinase inhibitors, the amino group often acts as a key hydrogen bond donor or acceptor, anchoring the molecule in the active site of the enzyme.

While specific SAR studies on the N,N-dimethylamino group in the context of 4-(4-chlorophenyl)-1H-pyrazol-3-amine are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that the two methyl groups provide steric bulk and increase lipophilicity compared to a primary amine. This can affect the compound's ability to cross cell membranes and its binding affinity. The basicity of the nitrogen atom is also altered by the methyl groups, which can influence its interaction with acidic residues in a protein's active site. In some kinase inhibitor scaffolds, the presence of a dimethylamino group has been shown to be favorable for activity.

Influence of Modifications to the Pyrazole Heterocycle

The pyrazole ring itself serves as a versatile scaffold in medicinal chemistry, and modifications to this core heterocycle can lead to significant changes in biological activity. mdpi.com The aromatic nature of the pyrazole ring and the presence of two nitrogen atoms provide opportunities for a variety of chemical modifications, including substitution at different positions and fusion with other ring systems.

The substitution pattern on the pyrazole ring is crucial. Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.com The introduction of different functional groups at these positions can modulate the electronic properties and steric profile of the molecule, leading to altered biological effects. For example, the presence of a methyl group on the pyrazole ring of a thieno[3,2-d]pyrimidin-4(3H)-one derivative was found to significantly enhance its potency as a Cdc7 inhibitor. mdpi.com

Furthermore, fusing the pyrazole ring with other heterocyclic systems can create novel scaffolds with distinct biological activities. For instance, pyrazolo[3,4-d]pyrimidines are a class of compounds that have been extensively studied as kinase inhibitors and antileukemic agents. mdpi.comacs.org The arrangement of the fused rings creates a specific three-dimensional shape that can be optimized for binding to particular biological targets. The following table provides examples of how modifications to the pyrazole ring affect biological activity.

| Pyrazole Modification | Example Compound Class | Resulting Biological Activity | Reference |

| Substitution at C4 | 4-substituted pyrazoles | Varied anti-inflammatory and anticancer activities | nih.gov |

| Fusion with other rings | Pyrazolo[3,4-d]pyrimidines | Kinase inhibition, antileukemic activity | mdpi.comacs.org |

| Substitution at N1 | 1-aryl-pyrazoles | Varied anti-inflammatory and analgesic activities | globalresearchonline.net |

Conformational Analysis and Bioisosteric Replacements

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of pyrazole derivatives has shown that the orientation of substituents, particularly bulky groups like the 4-chlorophenyl ring, can significantly influence binding. The relative orientation of the phenyl ring with respect to the pyrazole core can be affected by the nature of other substituents and the local environment of the binding site. mdpi.com

Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. The pyrazole ring itself can act as a bioisostere for other aromatic rings like benzene (B151609) or phenol, often with the advantage of lower lipophilicity and improved metabolic stability. nih.gov

There are numerous examples of the successful bioisosteric replacement of the pyrazole moiety or its substituents. In the development of cannabinoid-1 (CB1) receptor antagonists, the pyrazole ring of the lead compound rimonabant (B1662492) has been replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles, resulting in compounds with retained or improved activity. acs.orgnih.gov Similarly, the 5-aryl moiety of pyrazole-based CB1 antagonists has been replaced with alkynylthiophenes, leading to a novel class of potent and selective antagonists. nih.gov The carboxamide group at the C3 position of rimonabant has also been successfully replaced with an oxadiazole ring. rsc.org

These studies demonstrate the versatility of the pyrazole scaffold and the potential for fine-tuning its biological activity through strategic bioisosteric replacements. Molecular modeling and computational chemistry play a crucial role in predicting the conformational preferences of these molecules and in designing effective bioisosteres. nih.gov

Advanced Research and Methodological Considerations

Spectroscopic Characterization Methodologies (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine in a research context rely on a suite of spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic arrangement and connectivity without focusing on the raw data itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterizing organic molecules.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule, including those in the pyrazole (B372694) and phenyl rings, as well as the dimethylamino group, would produce a distinct signal, confirming the molecular framework.

Mass Spectrometry (MS) is critical for determining the molecular weight and can provide clues about the compound's structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy, confirming the elemental composition of C₁₁H₁₂ClN₃.

Infrared (IR) Spectroscopy serves to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for N-H stretches from the pyrazole ring, C-H stretches from the aromatic and methyl groups, C=C and C=N bonds within the rings, and the C-Cl bond. mdpi.com

These analytical methods, when used in combination, provide unambiguous confirmation of the compound's identity and structure, a prerequisite for any further chemical or biological investigation.

Table 1: Spectroscopic Methods for Characterization

| Methodology | Purpose in Characterization | Information Gained |

|---|---|---|

| ¹H-NMR Spectroscopy | Elucidates the proton framework of the molecule. | Number of unique proton environments, neighboring protons (connectivity), electronic environment. |

| ¹³C-NMR Spectroscopy | Determines the carbon backbone of the molecule. | Number of unique carbon atoms, types of carbon atoms (aromatic, aliphatic). |

| Mass Spectrometry (MS) | Confirms molecular weight and formula. | Exact molecular weight, elemental composition (with HRMS), structural fragments. |

| Infrared (IR) Spectroscopy | Identifies functional groups present. mdpi.com | Presence of N-H, C-H, C=C, C=N, and C-Cl bonds. mdpi.com |

Chromatographic Purity and Analytical Assessment in Research

Ensuring the purity of a chemical compound is a critical step in research to guarantee that observed activities are attributable to the compound of interest and not to impurities. Chromatographic techniques are the standard for assessing the purity of synthesized molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis. The compound is dissolved in a suitable solvent and injected into a column. Based on its affinity for the stationary phase and the mobile phase, it travels through the column at a characteristic rate. A detector, typically UV-Vis, measures the absorbance at a specific wavelength as the compound elutes, producing a chromatogram. Purity is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks. Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous confirmation of the molecular weight of the main peak and any impurities.

Thin-Layer Chromatography (TLC) is a simpler, qualitative method often used to monitor the progress of a chemical reaction and to quickly assess the purity of column chromatography fractions. A small spot of the compound is placed on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front provides a retention factor (Rf) that is characteristic of the compound in that solvent system. The presence of multiple spots indicates impurities.

Table 2: Chromatographic Purity Assessment Methods

| Technique | Primary Use | Type of Data | Key Parameters |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | Chromatogram showing peaks over time. | Retention time, peak area (%). |

| Thin-Layer Chromatography (TLC) | Qualitative purity check, reaction monitoring. | Spots on a plate. | Retention factor (Rf). |

Strategies for Lead Compound Optimization and Scaffold Hopping in Chemical Biology

In medicinal chemistry and chemical biology, an initial "hit" compound is often subjected to further modification to improve its biological activity, selectivity, and drug-like properties. These processes are known as lead optimization and scaffold hopping.

Lead Compound Optimization involves making systematic structural modifications to a known active compound (the "lead") to enhance its desired characteristics. For a pyrazole-based compound, this could involve several strategies:

Substitution Analysis: Exploring different chemical groups at various positions on the pyrazole and phenyl rings. For instance, the chlorine atom on the phenyl ring could be moved to other positions (ortho, meta) or replaced with other halogens (F, Br) or electron-donating/withdrawing groups to probe structure-activity relationships (SAR). nih.gov

Functional Group Modification: Altering the N,N-dimethylamine group to other amines (e.g., diethylamino, piperidinyl) or other functional groups to modulate properties like solubility, basicity, and target engagement.

Improving DMPK Properties: Optimization is often guided by improving the drug metabolism and pharmacokinetic (DMPK) profile of the compound series to achieve better bioavailability and stability in biological systems. nih.gov

Scaffold Hopping is a more advanced strategy used to discover structurally novel compounds that retain the biological activity of the original lead. nih.gov Instead of making small modifications, scaffold hopping involves replacing the central core structure (in this case, the pyrazole ring) with a different, isofunctional molecular architecture. nih.govbhsai.org The goal is to identify new chemotypes that may possess advantages over the original scaffold, such as:

Novel Intellectual Property: Creating a new class of compounds that is not covered by existing patents.

Improved Properties: Overcoming liabilities of the original scaffold, such as poor solubility, metabolic instability, or off-target effects. dundee.ac.uk

Different Binding Modes: Discovering a new scaffold that interacts with the biological target in a different but still effective way.

For a pyrazole core, scaffold hopping could involve replacing it with other five-membered heterocycles (e.g., isoxazole (B147169), thiazole) or even completely different ring systems identified through computational, shape-based screening methods. researchgate.net This strategy is a powerful tool for expanding chemical diversity and navigating the complexities of drug discovery. nih.govresearchgate.net

Table 3: Comparison of Optimization Strategies

| Strategy | Approach | Goal | Example for a Pyrazole Compound |

|---|---|---|---|

| Lead Optimization | Systematic, minor-to-moderate structural modifications of the lead compound. nih.govacs.org | Enhance potency, selectivity, and pharmacokinetic properties of a known scaffold. nih.govresearchgate.net | Modifying substituents on the phenyl or pyrazole rings; altering the amine group. |

| Scaffold Hopping | Replacing the core molecular framework with a structurally different one. nih.govbhsai.org | Discover novel chemotypes with similar activity but improved properties or a new IP position. nih.govdundee.ac.uk | Replacing the pyrazole ring with another heterocycle like an isoxazole or a triazole. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly strategies. nih.govmdpi.com The synthesis of functionalized pyrazoles remains a significant focus for organic chemists. researchgate.net Modern approaches are increasingly favored for their advantages in yield, purity, and sustainability. museonaturalistico.itresearchgate.net

Future synthetic exploration for compounds like 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine could prioritize the following areas:

Green Chemistry Protocols: The use of eco-friendly solvents like water or deep eutectic solvents, or even solvent-free conditions, is a growing trend. researchgate.netias.ac.in

Advanced Catalysis: Research into novel catalysts, such as metal-oxo-clusters or nano-ZnO, can lead to higher yields and shorter reaction times. nih.govmdpi.com

Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis can accelerate reactions and improve efficiency compared to conventional heating. mdpi.comias.ac.in

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable as they combine multiple synthetic steps, reducing waste and simplifying procedures. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Synthetic Strategy | Description | Potential Advantages for Future Research |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and uniformly. museonaturalistico.it | Reduced reaction times, improved product yields, and enhanced reaction selectivity. ias.ac.in |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the final product. nih.gov | High atom economy, operational simplicity, and rapid generation of diverse compound libraries. researchgate.net |

| Novel Catalytic Systems | Employs advanced catalysts like metal-oxo-clusters or nanoparticles. mdpi.com | Exceptional catalytic activity, high yields (up to 99%), and potential for catalyst recycling. mdpi.com |

| Solvent-Free Techniques | Conducts reactions without a solvent, often by grinding reactants together. researchgate.netias.ac.in | Environmentally friendly, reduced waste, and simplified purification processes. museonaturalistico.it |

Deeper Mechanistic Elucidation of Biological Activities

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is critical for its future development. Pyrazole derivatives are known to interact with a wide array of biological targets, including various enzymes and receptors. nih.govnih.gov Future research should aim to move beyond preliminary activity screening to detailed mechanistic studies.

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound.

Pathway Analysis: Determining how the compound's interaction with its target affects downstream cellular signaling pathways. Pyrazoles have been shown to influence pathways related to inflammation and cell proliferation. researchgate.netresearchgate.net

Enzyme Inhibition Kinetics: For compounds that act as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and binding affinity. Pyrazole hybrids have been investigated as selective inhibitors of enzymes like COX-2. rsc.org

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity.

Rational Design of Next-Generation Pyrazole Derivatives

The core structure of this compound serves as an excellent starting point for rational drug design. By making targeted chemical modifications, it is possible to develop new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, correlating specific structural features with biological outcomes. museonaturalistico.itnih.gov

Future design strategies will likely incorporate:

Computational Modeling: Using molecular docking and virtual screening to predict how structural changes will affect binding to a target protein. nih.gov This allows for the prioritization of the most promising derivatives for synthesis.

Bioisosteric Replacement: Swapping certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce off-target effects. This has been applied to design potent anti-inflammatory pyrazoles. nih.gov

Scaffold Hopping and Hybridization: Combining the pyrazole core with other pharmacologically active scaffolds to create hybrid molecules with potentially novel or dual modes of action. rsc.org

Combinatorial Chemistry: Generating large libraries of related compounds to systematically explore the chemical space around the core structure and identify key SAR trends. researchgate.net

Integration with Emerging Technologies in Chemical Biology Research

The intersection of chemistry and biology is rapidly evolving, and future research on pyrazole derivatives will benefit significantly from the integration of cutting-edge technologies. These tools can accelerate the discovery process and provide unprecedented insights into biological systems.

Key technological integrations include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds, enabling efficient screening of pyrazole libraries against various biological targets. researchgate.net

Fluorescent Bioimaging: The inherent electronic properties of the pyrazole scaffold make it a promising candidate for developing fluorescent probes. rsc.org Derivatives could be designed for real-time imaging of specific ions, molecules, or cellular processes in vivo. rsc.org

Machine Learning and AI: Artificial intelligence can be used to analyze large datasets from HTS and computational studies to predict the activity of novel compounds, accelerating the design-synthesize-test cycle. nih.gov

Chemical Proteomics: This technology can be used to map the full spectrum of protein interactions for a given compound within a cell, helping to identify both primary targets and potential off-target effects.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Q. What are the typical synthetic routes for 4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of 4-chlorophenylhydrazine with β-keto esters or nitriles, followed by dimethylation of the amine group. Key steps include:

- Step 1 : Cyclization of 4-chlorophenylhydrazine with acetylacetone derivatives under reflux in ethanol or THF to form the pyrazole core .

- Step 2 : Dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., CuBr for coupling reactions) . Purification often involves column chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, dimethylamine protons at δ 2.8–3.1 ppm) and NMR to verify carbonyl/aromatic carbon environments .

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 236.0825 for CHClN) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinase or protease assays) at concentrations of 1–100 µM. Use positive controls (e.g., staurosporine for kinases) and measure IC values .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of substituents : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .

- Modify the dimethylamine group : Substitute with pyrrolidine or morpholine rings to study steric and hydrogen-bonding influences .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) and validate with X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate assays : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Validate target engagement : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding and rule out off-target effects .

- Control batch variability : Characterize compound batches via NMR and HPLC to ensure consistent purity .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h and monitor degradation via LC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Q. What advanced techniques elucidate molecular interactions with biological targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding interactions at ≤2.0 Å resolution .

- Cryo-EM : For large complexes, use single-particle analysis to study conformational changes upon binding .

- NMR titration : Monitor chemical shift perturbations in - HSQC spectra to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.